1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one
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Overview
Description
1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one is an organic compound that features a bromine atom, an oxetane ring, and a phenyl group
Preparation Methods
The synthesis of 1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxetane ring is introduced via a nucleophilic substitution reaction using oxetane derivatives .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and oxetane ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-[3-bromo-4-(oxetan-3-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)8-2-3-11(10(12)4-8)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
ULTVVGSGDDOUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2COC2)Br |
Origin of Product |
United States |
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